![molecular formula C9H15ClN4O2 B3019178 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride CAS No. 1955553-11-3](/img/structure/B3019178.png)

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

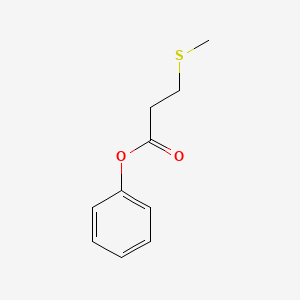

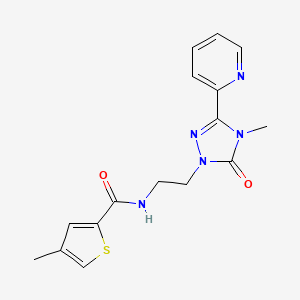

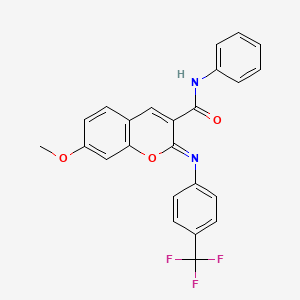

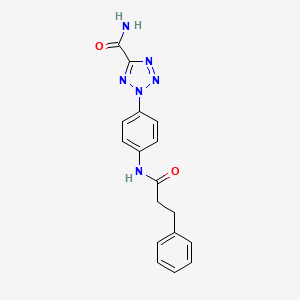

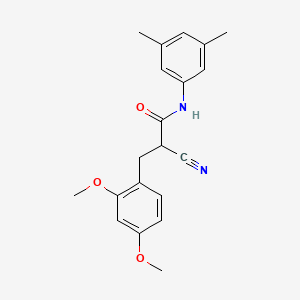

“N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride” is a chemical compound with the molecular formula C9H15ClN4O2 . It is related to the oxadiazole class of compounds, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates . For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis

The molecular structure of “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride” consists of a pyrrolidine ring attached to an oxadiazole ring via an acetamide linkage . The oxadiazole ring contains two nitrogen atoms and one oxygen atom, which can act as hydrogen bond acceptors .Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives often involve the formation of new bonds and the rearrangement of existing ones . The reaction conditions, such as temperature and the presence of catalysts, can significantly influence the reaction outcomes .Physical And Chemical Properties Analysis

“N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.科学的研究の応用

- Nematocidal Activity : Some 1,2,4-oxadiazole derivatives exhibit moderate nematocidal activity against plant-parasitic nematodes such as Meloidogyne incognita .

- Anti-Fungal Activity : These compounds also demonstrate anti-fungal activity against Rhizoctonia solani .

- Antibacterial Effects : Specifically, compounds 5m, 5r, 5u, 5v, 5x, and 5y show strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), with superior potency compared to existing pesticides . Compound 5v also exerts moderate antibacterial effects on rice bacterial leaf blight .

- In drug discovery, 1,2,4-oxadiazole derivatives have been investigated for their affinity to sigma receptors. For instance, 3-(2,4-dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole exhibits high affinity and selectivity for the σ1 receptor .

- While not directly related to the compound you mentioned, other 1,2,4-oxadiazoles have been tested for antifungal activity against strains like Candida albicans and Rhizopus oryzae .

- The 1,2,4-oxadiazole heterocycle serves as an important pharmacophore for creating novel drug molecules . Its bioisosteric relationship with amides enhances hydrolytic and metabolic stability .

- Although not directly about the compound, 1,2,3-triazoles (structurally related to 1,2,4-oxadiazoles) find applications in drug discovery, organic synthesis, chemical biology, and materials science .

Antibacterial Activity

Sigma Receptor Binding Affinity

Antifungal Properties

Broad Applications in Drug Discovery

1,2,3-Triazoles as Bioisosteres

Crop Protection and Food Security

Safety and Hazards

将来の方向性

Oxadiazole derivatives have shown potential in various applications, including medicinal chemistry and material science . Future research could focus on exploring the potential applications of “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride” in these areas. Additionally, further studies could investigate its mechanism of action and safety profile in more detail.

作用機序

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities . They have been found to show inhibitory potency against various enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, Penicillin-Binding Protein (PBP2a), and cyclooxygenases (COX-1 and COX-2), as well as affinity to σ 1, σ 2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives can affect a variety of pathways, leading to downstream effects such as inhibition of enzyme activity and modulation of receptor signaling .

Result of Action

It’s known that 1,2,4-oxadiazole derivatives can have a variety of effects, such as antibacterial, antifungal, and nematocidal activities .

特性

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.ClH/c1-6-11-8(15-13-6)9(12-7(2)14)3-4-10-5-9;/h10H,3-5H2,1-2H3,(H,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLFOSATIDORNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCNC2)NC(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)

![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)

![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)

![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019114.png)

![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)

![2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B3019118.png)